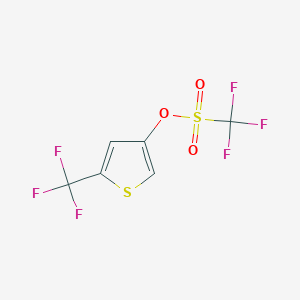

5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate

Description

5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is a heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a trifluoromethanesulfonate (-OSO₂CF₃, triflate) group at position 3. The triflate group is a highly reactive leaving group, making this compound valuable in cross-coupling reactions (e.g., Suzuki, Stille) for synthesizing pharmaceuticals, agrochemicals, or advanced materials. Its molecular formula is C₆H₂F₆O₃S₂, with a calculated molecular weight of 300.16 g/mol (based on structural analogs) .

Properties

CAS No. |

827322-77-0 |

|---|---|

Molecular Formula |

C6H2F6O3S2 |

Molecular Weight |

300.2 g/mol |

IUPAC Name |

[5-(trifluoromethyl)thiophen-3-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C6H2F6O3S2/c7-5(8,9)4-1-3(2-16-4)15-17(13,14)6(10,11)12/h1-2H |

InChI Key |

WXEXFRNOWBEKGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Triflation Using N-Phenyltrifluoromethanesulfonimide (PhNTf2)

A robust method involves the use of N-phenyltrifluoromethanesulfonimide as the triflation agent in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The procedure typically uses a two-chamber reactor system:

- Chamber A contains PhNTf2 and a fluoride source (e.g., potassium bifluoride) to generate trifluoromethanesulfonyl fluoride species.

- Chamber B contains the hydroxy-substituted thiophene substrate dissolved in acetonitrile with DIPEA.

The reaction is conducted at room temperature for approximately 18 hours, allowing the triflate group to be installed selectively on the thiophene ring. The use of acetonitrile as solvent and DIPEA as base is critical for high conversion and chemoselectivity. The reaction mixture is monitored by ^19F NMR to confirm triflate formation and purity.

This method is advantageous due to mild conditions, good yields, and compatibility with sensitive functional groups.

Triflation Using Trifluoromethanesulfonic Anhydride (Tf2O)

An alternative classical approach uses trifluoromethanesulfonic anhydride as the triflation reagent:

- The hydroxy-substituted 5-(trifluoromethyl)thiophen-3-yl precursor is dissolved in an inert solvent such as dichloromethane or acetonitrile.

- The reaction mixture is cooled to 0 °C to control exothermicity.

- Tf2O is added dropwise, often in the presence of a base like pyridine or DIPEA to scavenge the generated triflic acid.

- The reaction is allowed to warm to room temperature and stirred for several hours.

This method is well-established for aryl triflates and can be adapted for heteroaryl systems. However, careful temperature control and stoichiometry are essential to avoid side reactions or decomposition.

One-Pot Two-Step Suzuki Cross-Coupling via Aryl Triflates

In some synthetic sequences, the triflate intermediate is generated in situ and directly used in cross-coupling reactions without isolation. This one-pot approach involves:

- Initial triflation of the hydroxy-substituted thiophene as described above.

- Subsequent addition of boronic acid and palladium catalyst to the same reaction vessel.

- Stirring under mild conditions to afford the coupled product.

This method improves efficiency and reduces purification steps, which is beneficial for complex molecule synthesis.

A summary of key parameters influencing the triflation reaction is provided in the table below:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Triflation reagent | N-phenyltrifluoromethanesulfonimide (1.5 eq) or Tf2O (1.1-1.5 eq) | PhNTf2 preferred for mildness |

| Base | N,N-Diisopropylethylamine (3 eq) or pyridine | Scavenges triflic acid, promotes reaction |

| Solvent | Acetonitrile (MeCN), dichloromethane (DCM) | MeCN favored for solubility and selectivity |

| Temperature | 0 °C to room temperature | Cooling controls exotherm, room temp for reaction completion |

| Reaction time | 12-18 hours | Monitored by ^19F NMR for completion |

| Substrate concentration | 0.25 M to 1 M | Higher concentration may reduce yield |

Research Findings and Mechanistic Insights

- The triflation proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic triflation reagent, forming the triflate ester.

- The presence of the trifluoromethyl group on the thiophene ring increases the acidity of the hydroxy group, facilitating triflation.

- Use of fluoride sources in combination with PhNTf2 can generate trifluoromethanesulfonyl fluoride intermediates that enhance triflation efficiency.

- Solvent and base choice critically affect the chemoselectivity and yield; polar aprotic solvents like acetonitrile and sterically hindered bases like DIPEA are optimal.

- The reaction tolerates various functional groups, making it suitable for complex molecule synthesis and late-stage functionalization.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| PhNTf2 + DIPEA in MeCN | Room temp, 18 h, fluoride source optional | Mild, high selectivity, good yield | Requires two-chamber setup for gas generation |

| Tf2O + Base (pyridine/DIPEA) | 0 °C to RT, 2-4 h, inert solvent (DCM/MeCN) | Well-established, scalable | Exothermic, requires careful temp control |

| One-pot triflation + coupling | Sequential addition in one vessel | Efficient, reduces purification | Requires optimization for each substrate |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions. For example:

-

Fluoride-Mediated Substitution : Treatment with CsF or KF generates a reactive thiophenide intermediate. In a related system, 2-(trimethylsilyl)thiophen-3-yl triflate reacted with CsF to form intermediates that underwent trapping with cyclopentadienone, yielding benzo[b]thiophene derivatives .

-

Trapping with Dienes : The intermediate formed after triflate displacement participates in [4+2] cycloadditions. For instance, reaction with 2,3,4,5-tetraphenylcyclopentadienone produced tricyclic intermediates, which thermally rearranged to fused thiophene derivatives .

Key Conditions :

| Substrate | Base | Trapping Agent | Product Yield | Reference |

|---|---|---|---|---|

| Thiophen-3-yl triflate | CsF | Cyclopentadienone | <5% (initial) |

Cycloaddition and Intermediate Trapping

The compound’s reactivity parallels mechanisms observed in carbene-mediated pathways rather than aryne intermediates:

-

Ketocarbene Formation : Deprotonation or triflate displacement generates a carbene species. Computational studies support a ketocarbene intermediate adding to dienes via asynchronous -dipolar pathways .

-

Thermal Rearrangements : Intermediates like tricyclic adducts undergo CO extrusion upon heating, forming benzo[b]thiophenes quantitatively .

Mechanistic Pathway :

-

Triflate displacement → Carbene intermediate.

-

Cycloaddition with diene → Tricyclic adduct.

-

Thermal rearrangement → Aromatic thiophene product.

Trifluoromethyl Group Reactivity

The CF₃ group influences electronic properties but remains inert under many conditions:

-

Electrophilic Substitution : Directs incoming electrophiles to the α-position of the thiophene ring due to its electron-withdrawing nature.

-

Stabilization of Intermediates : Enhances carbene stability, enabling trapping reactions without premature decomposition .

Functional Group Transformations

The triflate group enables diverse functionalizations:

-

Hydrolysis : Under aqueous basic conditions, triflate may hydrolyze to the corresponding hydroxyl group, though CF₃ substitution could slow this process.

-

Radical Reactions : In systems like S-(trifluoromethyl)thianthrenium triflate, the CF₃ group participates in radical trifluoromethylation . Similar reactivity might occur under radical-initiated conditions.

Scientific Research Applications

Synthetic Applications

1.1 Trifluoromethylation Reagents

The compound serves as a potent electrophilic trifluoromethylating agent. It has been utilized in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique properties. The stability and reactivity of trifluoromethylating reagents derived from this compound allow for selective functionalization of various substrates, enhancing the efficiency of synthetic pathways .

1.2 Chemoselective Synthesis

Recent studies have demonstrated the utility of 5-(trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate in chemoselective reactions. For instance, it has been employed in the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts, showcasing its effectiveness in generating multifunctional alkenyl synthons . This application is particularly relevant for creating complex molecular architectures that are difficult to achieve through conventional methods.

Medicinal Chemistry

2.1 Pharmaceutical Development

The incorporation of trifluoromethyl groups into drug candidates often leads to enhanced biological activity and metabolic stability. Compounds featuring the 5-(trifluoromethyl)thiophen-3-yl moiety have been investigated for their potential therapeutic effects. For example, they have shown promise in targeting specific biological pathways, making them candidates for further development in treating diseases such as cancer and infectious diseases .

Material Science

3.1 Functional Materials

The unique properties of trifluoromethylated compounds extend to the development of functional materials. The compound has been explored for its role in creating advanced coatings and polymers that exhibit improved chemical resistance and thermal stability. These materials are beneficial in various industrial applications, including electronics and protective coatings .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in biological targets .

Comparison with Similar Compounds

Key Observations:

Pyridine: Electron-deficient nature stabilizes the triflate group, improving reactivity in nucleophilic substitutions . Pyrazole: Nitrogen atoms introduce polarity, affecting solubility and interaction with biological targets .

Substituent Influence :

- Halogens (e.g., F, I) modify electronic properties and enable regioselective reactions. For example, iodine in pyridine derivatives facilitates cross-coupling .

- Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, critical in drug design .

Molecular Weight and Solubility :

- Thiophene and pyrazole analogs generally exhibit lower molecular weights (~300–350 g/mol) compared to phenyl derivatives (~312 g/mol).

- Trifluoromethyl groups reduce aqueous solubility but improve membrane permeability .

Biological Activity

5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (-CF₃) is known for enhancing the pharmacological properties of various compounds, making them more effective in therapeutic applications. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for 5-(trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is C₆H₂F₆O₃S, with a molecular weight of 300.199 g/mol. The compound features a thiophene ring substituted with a trifluoromethyl group and a trifluoromethanesulfonate moiety, contributing to its unique reactivity and biological profile .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂F₆O₃S |

| Molecular Weight | 300.199 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 5-(trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate can be attributed to its interaction with various biological targets. The trifluoromethyl group has been shown to enhance lipophilicity and metabolic stability, which can lead to increased potency against certain enzymes and receptors. For instance, compounds containing the -CF₃ group have demonstrated improved inhibition of serotonin uptake and enhanced anticancer activity in various studies .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the trifluoromethyl group. For example, research involving isoxazole derivatives has shown that substituents like -CF₃ can significantly increase cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), 4T1 (mouse mammary tumor), and PC-3 (prostate cancer) cells .

Case Study: Isoxazole Derivatives

A study synthesized a series of 4-(trifluoromethyl)isoxazoles and evaluated their anticancer activities. Among these, one derivative exhibited an IC₅₀ value significantly lower than that of non-fluorinated analogs, indicating enhanced potency due to the presence of the trifluoromethyl group .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-(Trifluoromethyl)isoxazole | MCF-7 | 0.5 |

| 4-(Trifluoromethyl)isoxazole | 4T1 | 0.8 |

| 4-(Trifluoromethyl)isoxazole | PC-3 | 0.6 |

Pharmacological Implications

The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic properties, including increased bioavailability and reduced toxicity. The strong electron-withdrawing nature of the -CF₃ group enhances the binding affinity to target proteins while minimizing off-target interactions, which is crucial in drug development .

Q & A

Q. What is the primary synthetic application of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate in modern organic chemistry?

Q. What safety precautions are critical when handling this compound?

The compound is classified as a flammable solid (Storage Code 11) and poses risks of eye/skin irritation (Category 2) and respiratory toxicity (STOT SE 3). Researchers must use nitrile gloves, chemical safety goggles, and lab coats. Work should be conducted in a fume hood with proper ventilation. Contaminated waste must be segregated and processed by certified hazardous waste handlers .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Detects CF₃ groups (δ ~ -60 to -70 ppm).

- ¹H NMR : Identifies aromatic protons on the thiophene ring (δ ~ 7.0–8.5 ppm).

- X-ray crystallography : Resolves the thiophenium core geometry and triflate counterion arrangement (see Supplementary Information in for analogous structural analyses).

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this reagent?

Optimization involves:

- Catalyst screening : Pd(OAc)₂ or Cu(I) salts for Suzuki or alkynylation reactions .

- Solvent selection : Polar aprotic solvents like THF or DMF enhance electrophilicity.

- Temperature control : Reactions often proceed at room temperature but may require heating (40–60°C) for sluggish substrates .

- Additives : Et₃N or K₂CO₃ neutralizes acidic byproducts .

Q. How should researchers address contradictions in reported reaction yields across studies?

Discrepancies often arise from:

- Substrate purity : Trace moisture or oxygen degrades the reagent. Use freshly distilled solvents and inert atmospheres.

- Catalyst loading : Pd(II) catalysts require precise stoichiometry (1–5 mol%) to avoid side reactions .

- Analytical calibration : Cross-validate yields via HPLC or GC-MS against internal standards .

Q. What computational methods predict the reactivity of this compound in electrophilic trifluoromethylation?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models the electrophilic character of the thiophenium core. Key parameters include:

Q. What strategies mitigate hazards during large-scale synthesis?

Scale-up requires:

- Engineering controls : Continuous flow reactors minimize exposure to hazardous intermediates.

- Waste management : Neutralize acidic byproducts (e.g., triflic acid) with aqueous NaHCO₃ before disposal.

- Personal protective equipment (PPE) : Upgrade to full-face respirators and flame-resistant lab coats .

Q. How does the thiophenium core influence the compound’s electronic properties?

The dibenzothiophenium core stabilizes the positive charge via aromatic conjugation, enhancing the electrophilicity of the CF₃ group. Computational studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.